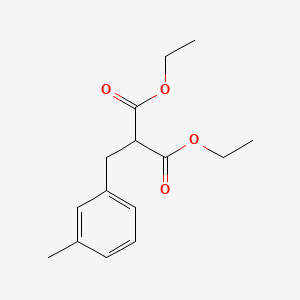

Diethyl 2-(3-methylbenzyl)malonate

Description

Overview of Malonate Esters in Organic Synthesis

Malonate esters, with diethyl malonate being a prime example, are a cornerstone of synthetic organic chemistry. patsnap.comsodium-methoxide.net Their utility stems from the presence of a methylene (B1212753) group (-CH2-) positioned between two electron-withdrawing carbonyl groups. patsnap.comwikipedia.org This unique arrangement renders the alpha-protons on the methylene group significantly acidic (pKa ≈ 13), facilitating their removal by a moderately strong base, such as sodium ethoxide, to form a stable, resonance-stabilized enolate. ucalgary.camasterorganicchemistry.com

Beyond the traditional malonic ester synthesis, these esters are employed in a range of other important transformations, including:

Knoevenagel Condensation: A reaction between an active methylene compound like diethyl malonate and an aldehyde or ketone to form α,β-unsaturated compounds. sodium-methoxide.net

Michael Addition: The 1,4-conjugate addition of the malonate enolate to α,β-unsaturated carbonyl compounds. guidechem.comchemicalbook.com

Synthesis of Heterocycles: Malonate esters serve as key building blocks in the synthesis of various heterocyclic compounds, such as barbiturates. sodium-methoxide.netchemicalbook.com

The versatility and predictability of these reactions have established malonate esters as indispensable tools for constructing complex molecular architectures in fields ranging from pharmaceuticals to materials science. patsnap.com

Significance of Substituted Malonates in Advanced Organic Chemistry

Substituted malonates are derivatives of malonic esters where one or both of the acidic alpha-protons have been replaced by other functional groups, typically alkyl or aryl groups. wikipedia.org This substitution significantly expands the synthetic utility of the malonate framework, allowing for the creation of a vast array of complex and functionally diverse molecules.

The ability to introduce substituents at the alpha-position of the malonate ester is a key feature of the malonic ester synthesis. wikipedia.org By choosing different alkylating agents, chemists can precisely control the structure of the final carboxylic acid product. studysmarter.co.uk Furthermore, it is possible to perform a second alkylation step before hydrolysis and decarboxylation, leading to the formation of disubstituted acetic acids. wikipedia.orglibretexts.org

The development of methods for preparing mono-substituted malonic acid half oxyesters (SMAHOs) has further enhanced the utility of these compounds. nih.gov These reagents have found applications in various reactions, including aldol (B89426) and Mannich-type additions. nih.gov The ability to introduce diverse substituents at both the malonic position and the ester function provides a powerful strategy for creating molecular diversity. nih.gov

The incorporation of specific substituents can also impart unique properties to the resulting molecules. For instance, the introduction of fluorinated groups, such as a perfluorophenyl group, can significantly alter the chemical and physical properties of the parent compound, including its stability, solubility, and biological activity. nih.gov This highlights the importance of substituted malonates as versatile intermediates for fine-tuning molecular properties.

Research Focus on Diethyl 2-(3-methylbenzyl)malonate

This compound is a specific example of a substituted malonate ester that has been a subject of interest in organic synthesis. Its structure features a 3-methylbenzyl group attached to the alpha-carbon of diethyl malonate.

Synthesis and Properties:

The synthesis of related compounds, such as diethyl 2-methyl-2-(3-methylbenzyl)-malonate, has been described. One reported method involves the reaction of diethyl methylmalonate with 3-methylbenzyl chloride in the presence of potassium carbonate, potassium iodide, and 18-crown-6 (B118740) in toluene (B28343). prepchem.com The reaction mixture is heated, and after workup and distillation, the desired product is obtained. prepchem.com While this specific synthesis is for a methylated analogue, it illustrates a general approach to synthesizing benzyl-substituted malonates. The boiling point for diethyl 2-methyl-2-(3-methylbenzyl)-malonate was reported as 120 °C at a pressure of approximately 0.02 mbar. prepchem.com

Interactive Data Table: Properties of Related Malonate Esters

| Compound Name | Molecular Formula | Boiling Point (°C) | Pressure (mbar) | Reference |

| Diethyl malonate | C7H12O4 | 199 | 1013 | chemicalbook.com |

| Diethyl methylmalonate | C8H14O4 | 194-196 | 993 | orgsyn.org |

| Diethyl 2-methyl-2-(3-methylbenzyl)-malonate | C16H22O4 | 120 | ~0.02 | prepchem.com |

Reactivity and Applications:

The primary utility of this compound lies in its role as a precursor to other molecules. Following the principles of the malonic ester synthesis, this compound can be hydrolyzed and decarboxylated to yield 3-(3-methylphenyl)propanoic acid.

A related transformation involves the hydrolysis of diethyl 2-methyl-2-(3-methylbenzyl)-malonate using sodium hydroxide (B78521) in water, followed by acidification and decarboxylation in xylene to produce the corresponding monocarboxylic acid. prepchem.com This acid can then be esterified to yield ethyl 2-(3-methylbenzyl)propionate. prepchem.com Subsequent reduction of this ester with a reducing agent like lithium aluminum hydride (LiAlH4) can produce alcohols, such as 2-methyl-3-(3-methylphenyl)propan-1-ol. prepchem.com These transformations highlight the synthetic versatility of benzyl-substituted malonate esters as intermediates in the preparation of a variety of organic compounds.

Structure

3D Structure

Properties

Molecular Formula |

C15H20O4 |

|---|---|

Molecular Weight |

264.32 g/mol |

IUPAC Name |

diethyl 2-[(3-methylphenyl)methyl]propanedioate |

InChI |

InChI=1S/C15H20O4/c1-4-18-14(16)13(15(17)19-5-2)10-12-8-6-7-11(3)9-12/h6-9,13H,4-5,10H2,1-3H3 |

InChI Key |

AGCSEJXPPALVFS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC(=C1)C)C(=O)OCC |

Origin of Product |

United States |

Synthetic Methodologies for Diethyl 2 3 Methylbenzyl Malonate and Analogues

Classical Malonic Ester Synthesis Approaches

The malonic ester synthesis is a cornerstone of organic chemistry for the preparation of substituted carboxylic acids and their derivatives. wikipedia.orgpearson.com This approach is particularly effective for the synthesis of diethyl 2-(3-methylbenzyl)malonate. The core of this method involves the alkylation of diethyl malonate. organicchemistrytutor.comopenochem.org

Alkylations with Benzyl (B1604629) Halides and Derivatives

A primary and widely utilized method for synthesizing this compound involves the direct alkylation of diethyl malonate with a suitable benzyl halide, such as 3-methylbenzyl chloride. prepchem.comchegg.com This reaction is a classic example of nucleophilic substitution, where the enolate of diethyl malonate acts as the nucleophile. The general scheme for this synthesis begins with the deprotonation of diethyl malonate to form a stabilized enolate ion. chegg.com This enolate then attacks the electrophilic benzylic carbon of the 3-methylbenzyl halide, displacing the halide and forming the desired C-C bond. researchgate.net

A typical procedure involves treating diethyl malonate with a base like sodium ethoxide in an appropriate solvent, followed by the addition of 3-methylbenzyl bromide. chegg.com The reaction mixture is often heated to facilitate the substitution reaction. stackexchange.com The choice of the alkylating agent is crucial, with benzyl halides being particularly effective due to the reactivity of the benzylic position.

A major consideration in this synthesis is the potential for dialkylation, where a second benzyl group is added to the malonic ester. wikipedia.org Careful control of reaction conditions, such as the stoichiometry of the reactants, can help to minimize this side product. stackexchange.com

Base-Mediated Deprotonation and Nucleophilic Substitution

The acidity of the α-hydrogens of diethyl malonate (pKa ≈ 13) is a key feature that enables its facile deprotonation by a suitable base. libretexts.org Sodium ethoxide is a commonly employed base for this purpose, as it does not lead to transesterification side reactions. wikipedia.orgwikipedia.org The resulting enolate is stabilized by resonance, with the negative charge delocalized over the two carbonyl groups. wikipedia.org

This enolate is a potent nucleophile and readily participates in SN2 reactions with electrophiles like benzyl halides. openochem.orglibretexts.org The reaction proceeds by the enolate attacking the electrophilic carbon of the alkyl halide, leading to the formation of the alkylated product and a halide salt. wikipedia.org The reaction is typically carried out in an alcoholic solvent, such as ethanol, which is compatible with the ethoxide base. orgsyn.org

Enolate Formation: Deprotonation of diethyl malonate with a base. libretexts.org

Nucleophilic Attack: The enolate attacks the benzyl halide. wikipedia.org

Product Formation: Formation of this compound.

It is important to use at least a full equivalent of the base to ensure complete deprotonation of the malonic ester, which helps to suppress side reactions. stackexchange.com

Role of Phase-Transfer Catalysis in Alkylation Reactions

Phase-transfer catalysis (PTC) offers a powerful and efficient alternative for conducting alkylation reactions of diethyl malonate. dalalinstitute.comslideshare.net This technique is particularly useful when dealing with reactants that are soluble in different, immiscible phases, such as an aqueous phase containing an inorganic salt and an organic phase containing the organic substrate. dalalinstitute.comwikipedia.org

In the context of synthesizing this compound, PTC facilitates the transfer of the malonate enolate from the aqueous phase (where it can be generated using a base like potassium carbonate) to the organic phase containing the 3-methylbenzyl halide. researchgate.netresearchgate.net This is achieved by using a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt (e.g., benzyltriethylammonium chloride) or a crown ether. prepchem.comwikipedia.org

The mechanism involves the catalyst's cation forming an ion pair with the enolate anion. This lipophilic ion pair can then migrate into the organic phase, where the "naked" and highly reactive enolate can readily react with the alkyl halide. researchgate.netresearchgate.net This method often leads to higher yields, milder reaction conditions, and reduced side product formation compared to traditional methods. dalalinstitute.com The use of solid potassium carbonate in the presence of a phase-transfer catalyst has been shown to be an effective system for the monoalkylation of malonic esters. researchgate.net

| Catalyst Type | Example | Role in Alkylation |

| Quaternary Ammonium Salt | Benzyltriethylammonium chloride | Forms a lipophilic ion pair with the malonate enolate, facilitating its transfer to the organic phase for reaction with the alkyl halide. researchgate.netwikipedia.org |

| Crown Ether | 18-crown-6 (B118740) | Complexes with the cation of the base (e.g., K+ from K2CO3), increasing the nucleophilicity of the enolate in the organic phase. prepchem.com |

| Phosphonium Salt | Hexadecyltributylphosphonium bromide | Similar to quaternary ammonium salts, they are effective at higher temperatures. wikipedia.org |

Alternative Synthetic Pathways for this compound Scaffolds

Beyond the classical malonic ester synthesis, alternative methodologies have been developed to construct the this compound scaffold, offering different strategic approaches to this important chemical structure.

Routes Involving Diazonium Salts and Coupling Reactions

An alternative approach to forming the crucial carbon-carbon bond involves the use of diazonium salts. A patented method describes the synthesis of a related compound, diethyl 2-(2,6-diethyl-4-methylphenyl)malonate, through a diazotization reaction. google.com In this process, an aniline (B41778) derivative (2,6-diethyl-4-methylaniline) is treated with a diazotizing agent like isoamyl nitrite (B80452) in the presence of a copper catalyst to form a stable diazonium salt. google.com This diazonium salt then reacts with diethyl malonate under basic conditions to yield the desired product. google.com This method provides a high-yield route and avoids the use of an aqueous system, which can simplify the workup procedure. google.com While this specific example is for a different analogue, the principle could potentially be adapted for the synthesis of this compound by starting with the appropriate aniline precursor.

Preparation via Hydrogenation of Cyclohexenylidene Malonates

Another synthetic strategy involves the hydrogenation of unsaturated precursors. While direct hydrogenation of a benzylidene malonate would typically lead to reduction of the aromatic ring under harsh conditions, a related approach could involve the hydrogenation of a cyclohexenylidene malonate derivative. This method is less common for the direct synthesis of this compound but represents a potential pathway. The synthesis of related methylene (B1212753) malonates has been achieved through the hydrogenation of precursors like diethyl ethoxymethylenemalonate using a Raney nickel catalyst. orgsyn.org This suggests that a suitably substituted cyclohexenylidene malonate could potentially be hydrogenated to yield a cyclohexyl-substituted malonate, which might then be aromatized or further modified to achieve the target structure. However, direct evidence for the synthesis of this compound via this specific route is not prominently featured in the literature.

Sequential Derivatization from Simpler Malonate Precursors

The synthesis of this compound and its analogues is frequently achieved through the sequential derivatization of simpler malonate precursors. This strategy is a cornerstone of the malonic ester synthesis, which allows for the straightforward formation of substituted acetic acids and their esters. The core of this method involves the alkylation of a malonate enolate.

The process typically begins with diethyl malonate, a readily available and inexpensive starting material. Due to the presence of two electron-withdrawing carbonyl groups, the methylene (-CH₂-) protons are acidic (pKa ≈ 13) and can be easily removed by a suitable base to form a resonance-stabilized carbanion, known as an enolate libretexts.org. This enolate is a potent nucleophile that can react with an electrophile, such as an alkyl or benzyl halide, in an Sₙ2 reaction to form a C-C bond.

For the synthesis of this compound, the enolate of diethyl malonate would be reacted with 3-methylbenzyl halide. A similar synthesis, that of diethyl 2-(2-nitrobenzyl)malonate, is achieved by reacting diethyl malonate with 1-(bromomethyl)-2-nitrobenzene in the presence of potassium carbonate in dimethylformamide (DMF) chemicalbook.com. The reaction proceeds at room temperature and, after workup and purification, yields the desired product chemicalbook.com.

This sequential approach can also start from an already substituted malonate. For instance, the synthesis of diethyl 2-methyl-2-(3-methylbenzyl)-malonate begins with diethyl methylmalonate prepchem.com. This precursor is treated with 3-methylbenzyl chloride in the presence of potassium carbonate, with potassium iodide and 18-crown-6 added to facilitate the reaction prepchem.com. This demonstrates the versatility of the method, allowing for the stepwise introduction of different substituents onto the malonate backbone.

Table 1: Examples of Sequential Derivatization for Malonate Analogues

| Starting Malonate | Electrophile | Base / Solvent | Additives | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Diethyl malonate | 1-(bromomethyl)-2-nitrobenzene | K₂CO₃ / DMF | - | Diethyl 2-(2-nitrobenzyl)malonate | 63% | chemicalbook.com |

| Diethyl methylmalonate | 3-methylbenzyl chloride | K₂CO₃ / Toluene (B28343) | KI, 18-crown-6 | Diethyl 2-methyl-2-(3-methylbenzyl)-malonate | Not specified in abstract | prepchem.com |

Catalytic Systems in this compound Synthesis

The efficiency and selectivity of the synthesis of this compound are highly dependent on the catalytic system employed. Catalysts are crucial for activating the malonate precursor, facilitating the alkylation step, and influencing reaction rates and yields. The choice of catalyst, whether metal-based or organic, can significantly alter the reaction conditions required.

Exploration of Metal-Based Catalysts (e.g., Pt/C)

Metal-based systems are widely used in organic synthesis, although their application in the direct C-alkylation of malonates can be nuanced. While strong bases like sodium ethoxide are traditionally used stoichiometrically to generate the malonate enolate, certain metal compounds can act as basic catalysts libretexts.org. A patented process describes the use of metal oxides, such as calcium oxide, as an effective and inexpensive base for the alkylation of diethyl malonate in a dipolar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) google.com.

However, the use of other common metal catalysts for esterification or transesterification, such as titanium butoxide, can be problematic in malonate chemistry. Malonates are effective chelating agents for metal ions, a property that can reduce the catalyst's activity by forming stable complexes nih.gov. This chelation effect has been noted to result in low molecular weight products during metal-catalyzed polyesterification of dimethyl malonate nih.gov.

The catalyst platinum on carbon (Pt/C) is not typically used for the primary alkylation step in malonate synthesis. Instead, its role is found in subsequent transformations of the derivatives. For example, after a malonate derivative is synthesized, it may undergo further reactions where Pt/C is used as a catalyst for hydrogenation. Diethyl oximinomalonate can be converted to diethyl aminomalonate via catalytic hydrogenolysis over a palladium on carbon (Pd/C) catalyst, a similar noble metal catalyst wikipedia.org. This highlights that while metal catalysts like Pt/C are important in the broader synthetic scheme involving malonates, their primary application is not in the C-C bond-forming alkylation but rather in the functional group transformations of the resulting products.

Table 2: Application of Metal-Based Systems in Malonate Chemistry

| Metal System | Reactants | Reaction Type | Function / Finding | Reference |

|---|---|---|---|---|

| Calcium Oxide (CaO) | Diethyl malonate, Benzyl chloride | Alkylation | Acts as an effective, inexpensive base in DMSO | google.com |

| Titanium butoxide | Dimethyl malonate, Diols | Polycondensation | Catalyst activity is reduced by chelation with malonate | nih.gov |

| Palladium on Carbon (Pd/C) | Diethyl oximinomalonate | Hydrogenolysis | Catalyzes reduction of oxime to amine | wikipedia.org |

Application of Organocatalysts in Malonate Functionalization

Organocatalysts, particularly phase-transfer catalysts (PTCs), play a significant role in the functionalization of malonates. These catalysts are essential for reactions involving an organic-soluble substrate (like the malonate ester and benzyl halide) and an inorganic, often solid, base (like potassium carbonate) which is insoluble in the organic solvent. The PTC facilitates the transfer of the base's anion into the organic phase to deprotonate the malonate.

Crown ethers, such as 18-crown-6, are powerful phase-transfer catalysts for this purpose. In the synthesis of diethyl 2-methyl-2-(3-methylbenzyl)-malonate, 18-crown-6 is used alongside potassium carbonate prepchem.com. The crown ether sequesters the potassium ion (K⁺), making the associated carbonate anion more "naked" and reactive in the toluene solvent, thereby promoting the deprotonation of the malonate precursor.

Quaternary ammonium salts, such as tetra-n-butylammonium bromide (TBAB), are another major class of PTCs used for the C-alkylation of malonic esters google.com. A patented process highlights that adding the PTC after the reaction has already partially proceeded (e.g., after ~50% conversion) can be advantageous. This strategy can improve yield and purity by controlling the reaction rate and minimizing side reactions google.com. These organocatalytic systems provide a practical and efficient alternative to using strong, soluble bases like sodium ethoxide, often leading to milder reaction conditions and easier workup procedures.

Table 3: Use of Organocatalysts in Malonate Alkylation

| Organocatalyst | Base | Solvent | Function | Reference |

|---|---|---|---|---|

| 18-Crown-6 | K₂CO₃ | Toluene | Phase-transfer catalyst; enhances reactivity of the carbonate base | prepchem.com |

| Tetra-n-butylammonium bromide (TBAB) | K₂CO₃ | Inert Solvent | Phase-transfer catalyst; added mid-reaction to improve yield | google.com |

Reaction Chemistry and Transformational Pathways of Diethyl 2 3 Methylbenzyl Malonate

Hydrolysis and Decarboxylation Pathways to Carboxylic Acid Derivatives

A fundamental transformation of diethyl 2-(3-methylbenzyl)malonate involves the hydrolysis of its two ester groups, followed by decarboxylation to yield carboxylic acid derivatives. This process is a cornerstone of the malonic ester synthesis, a classical method for preparing substituted acetic acids. ucalgary.cawikipedia.org

The reaction sequence typically begins with the saponification of the diethyl ester using a strong base, such as sodium hydroxide (B78521), in an aqueous or mixed aqueous-alcoholic solution. prepchem.comvedantu.com This hydrolysis step breaks down the ester linkages, forming the corresponding dicarboxylate salt. Subsequent acidification of the reaction mixture with a strong acid, like hydrochloric acid, protonates the dicarboxylate to yield 2-(3-methylbenzyl)malonic acid. prepchem.comyoutube.com

The conditions for hydrolysis and decarboxylation can be varied. For instance, vigorous hydrolysis using a mixture of aqueous hydrobromic acid and acetic acid at reflux can also lead directly to the formation of the corresponding acetic acid derivative. beilstein-journals.orgnih.gov

Table 1: Hydrolysis and Decarboxylation of this compound

| Step | Reagents & Conditions | Intermediate/Product | Reference |

| Hydrolysis (Saponification) | NaOH, H₂O/EtOH, heat | 2-(3-methylbenzyl)malonic acid | prepchem.com |

| Decarboxylation | Heat | 3-(3-methylphenyl)propanoic acid | prepchem.comyoutube.com |

| One-pot Hydrolysis & Decarboxylation | HBr (aq), AcOH, reflux | 3-(3-methylphenyl)propanoic acid | beilstein-journals.orgnih.gov |

Derivatization at the Active Methylene (B1212753) Group

The hydrogen atom on the carbon positioned between the two carbonyl groups of this compound is acidic, with a pKa value around 13. ucalgary.ca This acidity allows for the facile formation of a stabilized enolate ion upon treatment with a suitable base, such as sodium ethoxide. ucalgary.capearson.com This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

Acylation Reactions and β-Ketoester Formation

The enolate derived from this compound can undergo acylation when treated with an acylating agent, such as an acid chloride or an anhydride. This reaction leads to the formation of a β-ketoester. The acylation introduces a new acyl group at the α-position, yielding a more complex dicarbonyl compound. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acid byproduct. lookchem.com The use of magnesium chloride with a tertiary amine base has been shown to be effective for the C-acylation of similar active methylene compounds. lookchem.com

Aldol (B89426) and Knoevenagel Condensation Reactions

This compound can act as the active methylene component in Knoevenagel condensation reactions. wikipedia.orgthermofisher.com This reaction involves the condensation with an aldehyde or a ketone, typically catalyzed by a weak base like piperidine (B6355638) or an amine. wikipedia.orgamazonaws.com The initial nucleophilic addition of the malonate enolate to the carbonyl group is followed by a dehydration step, yielding an α,β-unsaturated product. wikipedia.org While aldehydes are generally more reactive than ketones in this condensation, the reaction provides a powerful tool for creating new carbon-carbon double bonds. thermofisher.com The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) as a solvent and a carboxylic acid as one of the withdrawing groups, leads to condensation followed by decarboxylation. wikipedia.org

Michael Addition Reactions as a Nucleophile

As a soft nucleophile, the enolate of this compound is an excellent donor in Michael addition reactions. chemeurope.commasterorganicchemistry.com This conjugate addition involves the 1,4-addition of the enolate to an α,β-unsaturated carbonyl compound, known as the Michael acceptor. chemeurope.comchegg.com This reaction is a highly efficient method for forming carbon-carbon bonds and creating 1,5-dicarbonyl compounds. chemeurope.com The reaction is typically catalyzed by a base, which generates the nucleophilic enolate from the malonic ester. masterorganicchemistry.com

Table 2: Derivatization Reactions at the Active Methylene Group

| Reaction Type | Electrophile/Substrate | Key Reagents/Catalysts | Product Type | Reference |

| Acylation | Acid Chloride/Anhydride | Base (e.g., Et₃N), MgCl₂ | β-Ketoester | lookchem.com |

| Knoevenagel Condensation | Aldehyde or Ketone | Weak base (e.g., piperidine) | α,β-Unsaturated dicarbonyl | wikipedia.orgamazonaws.com |

| Michael Addition | α,β-Unsaturated carbonyl | Base (e.g., NaOEt) | 1,5-Dicarbonyl compound | chemeurope.commasterorganicchemistry.com |

Cyclocondensation Reactions for Heterocycle Formation

Substituted malonic esters like this compound are valuable precursors for the synthesis of various heterocyclic compounds through cyclocondensation reactions. mdpi.com These reactions involve the condensation of the malonate with a dinucleophilic species, leading to the formation of a new ring system.

A classic example is the synthesis of barbituric acid derivatives. orgsyn.orgcutm.ac.in The reaction of a substituted diethyl malonate with urea (B33335), in the presence of a strong base like sodium ethoxide, yields a 5-substituted barbituric acid. orgsyn.orgcutm.ac.inresearchgate.net The 3-methylbenzyl group from the starting malonate would be incorporated at the 5-position of the resulting barbiturate (B1230296) ring. These compounds are of significant interest in medicinal chemistry. nih.gov Similarly, reaction with thiourea (B124793) would lead to the corresponding thiobarbiturate. nih.gov

Beyond barbiturates, substituted malonates can react with other 1,3-dinucleophiles, such as amidines and 2-aminopyridine (B139424) derivatives, to form a variety of six-membered heterocyclic systems. mdpi.comresearchgate.net These reactions often require elevated temperatures or the use of basic catalysts. researchgate.net

Reduction Reactions of the Ester or Benzyl (B1604629) Moiety (e.g., Hydrogenation)

The ester functionalities of this compound can be reduced to primary alcohols. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective at reducing esters. adichemistry.comlumenlearning.com The reduction of both ester groups would yield 2-(3-methylbenzyl)propane-1,3-diol. This reaction is usually carried out in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran. adichemistry.comnumberanalytics.com

While the ester groups are readily reduced, the benzyl moiety can also undergo reduction under certain conditions. Catalytic hydrogenation, for example, using hydrogen gas and a metal catalyst like palladium or platinum, could potentially reduce the aromatic ring. However, this typically requires more forcing conditions than the reduction of the ester groups. It is more common to see the reduction of the ester groups to alcohols, followed by further synthetic manipulations. For instance, a related compound, ethyl 2-(3-methylbenzyl)-propionate, has been reduced with LiAlH₄ to yield 2-methyl-3-(3-methylphenyl)propan-1-ol. prepchem.com

Table 3: Reduction Reactions

| Functional Group | Reagents & Conditions | Product | Reference |

| Ester Groups | LiAlH₄, dry ether or THF | 2-(3-methylbenzyl)propane-1,3-diol | adichemistry.comlumenlearning.com |

| Benzyl Moiety (Aromatic Ring) | H₂, Pd/C or PtO₂, high pressure/temp | 2-(3-methylcyclohexyl)propane-1,3-diol (potential) | N/A |

Stereochemical Aspects in the Synthesis and Reactions of Diethyl 2 3 Methylbenzyl Malonate

Enantioselective Alkylation Methodologies

Enantioselective alkylation involves the direct formation of a C-C bond at the prochiral center of a malonate precursor, such as diethyl malonate, in the presence of a chiral agent that influences the stereochemical outcome.

Chiral Phase-Transfer Catalysis (PTC) has emerged as a powerful tool for the asymmetric alkylation of malonic esters. frontiersin.orgnih.gov This method typically involves the use of a chiral quaternary ammonium (B1175870) salt, often derived from cinchona alkaloids, which facilitates the transfer of the malonate enolate from an aqueous or solid phase to an organic phase containing the alkylating agent (e.g., 3-methylbenzyl bromide). frontiersin.orgorgsyn.org The chiral environment created by the catalyst-enolate ion pair dictates the facial selectivity of the subsequent alkylation, leading to the preferential formation of one enantiomer.

The success of this method hinges on the structure of the catalyst, the substrate, and the reaction conditions. Cinchona alkaloid-derived catalysts, such as N-anthracenylmethyl-cinchonidinium salts, are particularly effective. acs.orgscientificlabs.co.uk The rigid structure of the catalyst and the presence of a bulky group, like the 9-anthracenylmethyl group, are believed to enhance the enantioselectivity by creating a well-defined chiral pocket. orgsyn.org Research has shown that the benzylation of malonates under PTC conditions can achieve high yields and excellent enantiomeric excesses (ee). frontiersin.orgnih.gov For instance, the alkylation of specifically designed malonate esters with benzyl (B1604629) halides using binaphthyl-modified chiral quaternary ammonium salts has yielded products with up to 99% yield and 98% ee. frontiersin.orgnih.govresearchgate.net

| Catalyst | Substrate Type | Alkylating Agent | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| (S,S)-3,4,5-Trifluorophenyl-NAS bromide | 2,2-Diphenylethyl tert-butyl α-methylmalonate | Benzyl bromide | 90-99 | 91-99 | nih.gov, frontiersin.org |

| N-(9-Anthracenylmethyl)cinchoninium chloride | tert-Butyl methyl malonate | Various | High | High | acs.org |

| O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | Glycine tert-butyl ester Schiff base | Benzylic halides | Not specified | High | orgsyn.org |

Another prevalent strategy for asymmetric alkylation involves the use of a chiral auxiliary. wikipedia.org In this approach, a prochiral malonic acid half-ester is covalently bonded to a chiral molecule (the auxiliary). The steric and electronic properties of the auxiliary then direct the incoming alkylating agent to one of the two faces of the enolate, leading to a diastereoselective reaction. After the alkylation, the auxiliary can be cleaved to yield the enantiomerically enriched product. wikipedia.org

Commonly used chiral auxiliaries include derivatives of amino acids, menthol, and oxazolidinones. usm.edunih.gov For example, pseudoephedrine can be reacted with a carboxylic acid to form an amide. Deprotonation of the α-carbon followed by alkylation proceeds with high diastereoselectivity, directed by the chiral scaffold of the pseudoephedrine. wikipedia.org Similarly, Evans' oxazolidinone auxiliaries are widely employed for asymmetric alkylations, including those that form quaternary stereocenters. wikipedia.orgacs.org The N-acylated oxazolidinone forms a chelated enolate with a Lewis acid, which blocks one face of the enolate, forcing the alkylating agent to approach from the less hindered side. While research on using auxiliaries for the specific synthesis of benzyl-substituted malonic esters has been explored, success can be substrate-dependent. usm.edu

| Chiral Auxiliary | General Application | Key Feature | Reference |

|---|---|---|---|

| Evans' Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions | Forms a rigid chelated enolate, providing excellent stereocontrol. | wikipedia.org |

| Pseudoephedrine/Pseudoephenamine | Diastereoselective alkylation of amides | The resulting amides are often crystalline, and the auxiliary directs alkylation effectively. | wikipedia.org, harvard.edu |

| (-)-8-Phenylmenthol | Alkylation of malonate esters | A naturally derived auxiliary used to control stereochemistry in ester alkylations. | usm.edu |

| SAMP/RAMP | Alkylation of ketone and aldehyde hydrazones | (S)- and (R)-1-amino-2-methoxymethylpyrrolidine are used for asymmetric α-alkylation of carbonyls. | wikipedia.org |

Diastereoselective Transformations Involving the Malonate Scaffold

Once the chiral center in Diethyl 2-(3-methylbenzyl)malonate is established, the two diethyl ester groups are diastereotopic. This means they are chemically non-equivalent in a chiral environment and can potentially be differentiated in subsequent reactions. This opens up possibilities for further stereocontrolled modifications.

A key diastereoselective transformation is the selective hydrolysis of one of the two ester groups. nih.gov If the starting material is a mixed ester (e.g., tert-butyl ethyl malonate), the differential reactivity of the ester groups under specific acidic or basic conditions allows for the selective cleavage of one, yielding a chiral malonic acid monoester. nih.govnih.gov This monoacid is a versatile intermediate that can be used in a variety of subsequent reactions, such as decarboxylation to form a chiral propionate (B1217596) derivative or coupling reactions to build more complex molecules. nih.gov

Another approach is the catalytic reductive desymmetrization of the malonate ester. hku.hk This involves using a chiral catalyst to selectively reduce one of the two ester groups to an alcohol, resulting in a chiral hydroxymalonate. This transformation effectively distinguishes between the two diastereotopic ester functionalities, providing access to highly functionalized chiral building blocks. These transformations underscore the utility of the 2-substituted malonate scaffold as a template for introducing further stereochemical complexity. nih.gov

Mechanistic Investigations of Reactions Involving Diethyl 2 3 Methylbenzyl Malonate

Elucidation of Enolate Formation and Reactivity

The key to the reactivity of diethyl 2-(3-methylbenzyl)malonate lies in the acidity of the α-hydrogen, the single proton attached to the carbon positioned between the two carbonyl groups. The presence of two electron-withdrawing ester groups significantly increases the acidity of this proton (pKa ≈ 13 for diethyl malonate), facilitating its removal by a moderately strong base. libretexts.orgpressbooks.publibretexts.org

The process begins with the treatment of the malonic ester with a base, typically sodium ethoxide (NaOEt) in ethanol. pressbooks.pubvaia.com The ethoxide ion abstracts the acidic α-hydrogen, leading to the formation of a carbanion known as an enolate ion. vaia.comlibretexts.orgjove.com It is critical to use a base with an alkoxide that matches the ester groups (i.e., ethoxide for ethyl esters) to prevent transesterification, a side reaction where the ester groups are exchanged. libretexts.orgwikipedia.org

This enolate is not a simple carbanion; it is highly stabilized by resonance. The negative charge is delocalized across the α-carbon and the oxygen atoms of both carbonyl groups. jove.comjove.com This delocalization distributes the charge, making the enolate ion more stable and less basic than a simple alkoxide or alkyl carbanion.

The resonance stabilization is depicted by three contributing structures, which show the negative charge residing on the central carbon and on each of the two carbonyl oxygen atoms. jove.com This resonance hybrid nature makes the enolate an excellent, soft nucleophile that can react with a variety of electrophiles at the α-carbon, forming a new carbon-carbon bond. libretexts.orgvaia.comfiveable.me The nucleophilic character of the enolate derived from diethyl malonate and its derivatives is central to its utility in organic synthesis, particularly in alkylation and condensation reactions. vaia.com

Mechanisms of Alkylation and Condensation Reactions

The nucleophilic enolate of this compound can participate in several crucial carbon-carbon bond-forming reactions, most notably alkylation and condensation reactions.

Alkylation Mechanism: The alkylation of malonic esters is a cornerstone of the malonic ester synthesis, which converts an alkyl halide into a carboxylic acid with two additional carbons. libretexts.orglibretexts.org The mechanism proceeds via a bimolecular nucleophilic substitution (SN2) pathway. libretexts.orgjove.comorganicchemistrytutor.com

Enolate Formation: As described previously, a base like sodium ethoxide deprotonates the this compound to form a resonance-stabilized enolate. libretexts.orgorganicchemistrytutor.com

Nucleophilic Attack: The nucleophilic enolate ion then attacks an electrophilic alkyl halide (R-X). The attack occurs from the central carbon of the enolate onto the electrophilic carbon of the alkyl halide, displacing the halide leaving group in a single, concerted step. libretexts.orgyoutube.com

Product Formation: This SN2 reaction results in the formation of a new carbon-carbon bond, yielding a dialkylated malonic ester. wikipedia.org

This process is subject to the typical constraints of SN2 reactions, favoring primary or secondary alkyl halides. libretexts.org Tertiary halides are unsuitable as they tend to undergo elimination reactions. libretexts.org If the starting material is diethyl malonate itself, the resulting mono-alkylated product still possesses one acidic α-hydrogen and can be subjected to a second, different alkylation step to produce a di-substituted malonate. libretexts.orgwikipedia.org

Condensation Mechanism (Knoevenagel Condensation): The Knoevenagel condensation is a reaction between an active methylene (B1212753) compound, such as this compound, and a ketone or aldehyde. amazonaws.com The mechanism is typically base-catalyzed:

Enolate Formation: A mild base (e.g., piperidine (B6355638), immobilized gelatine) deprotonates the malonic ester to generate the nucleophilic enolate. amazonaws.com

Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral alkoxide intermediate. amazonaws.com

Protonation: The alkoxide intermediate is protonated by the conjugate acid of the catalyst or another proton source to form a β-hydroxy dicarbonyl compound (an aldol-type adduct).

Dehydration: This adduct readily undergoes dehydration (elimination of a water molecule) under the reaction conditions, often facilitated by heat, to yield the final α,β-unsaturated product, a stable benzylidenemalonate derivative. amazonaws.comnih.gov

Catalyst Role and Reaction Intermediates in Stereoselective Processes

Achieving stereocontrol in reactions involving malonates is a significant area of research, with catalysts playing a pivotal role in directing the formation of specific stereoisomers. This is particularly relevant for synthesizing chiral molecules containing quaternary carbon centers.

One prominent strategy involves the use of chiral phase-transfer catalysts (PTCs) . These catalysts, often derived from cinchona alkaloids, facilitate the reaction between reactants in two immiscible phases (e.g., an aqueous base and an organic substrate solution). usm.eduresearchgate.net In the enantioselective alkylation of a malonate substrate, the chiral PTC forms a tight ion pair with the enolate. This chiral, non-covalent complex then approaches the electrophile, with the steric and electronic properties of the catalyst directing the alkyl halide to attack from a specific face, leading to a preponderance of one enantiomer. researchgate.netnih.gov For instance, (S,S)-3,4,5-trifluorophenyl-NAS bromide, a binaphthyl-modified chiral quaternary ammonium (B1175870) salt, has been used to catalyze the α-alkylation of malonate derivatives with high enantioselectivity (up to 98% ee). researchgate.netnih.gov

Organocatalysis offers another avenue for stereocontrol. Chiral bispidines have been investigated as catalysts for the Michael addition of diethyl malonate to electrophiles like β-nitrostyrene. mdpi.com Mechanistic studies involving NMR titration and mass spectrometry suggest an unusual catalytic cycle. Instead of the bispidine directly activating the malonate, it first reacts with the electrophile (β-nitrostyrene) to form a betaine (B1666868) adduct. This adduct is proposed to be the true catalytic species, which then orchestrates the stereoselective addition of the malonate enolate. mdpi.com

The key reaction intermediates in these stereoselective processes are the catalyst-substrate complexes. In PTC, the crucial intermediate is the chiral ammonium enolate ion pair. researchgate.net In the bispidine-catalyzed Michael reaction, the intermediate is the betaine adduct formed between the catalyst and the nitroolefin. mdpi.com The structure and stability of these intermediates are paramount in determining the stereochemical outcome of the reaction.

| Catalyst Type | Example Catalyst | Reaction Type | Role of Catalyst & Intermediates |

| Chiral Phase-Transfer Catalyst (PTC) | (S,S)-3,4,5-trifluorophenyl-NAS bromide researchgate.netnih.gov | α-Alkylation | Forms a chiral ion pair with the malonate enolate, sterically guiding the approach of the electrophile to achieve enantioselectivity. |

| Organocatalyst | Chiral Bispidines mdpi.com | Michael Addition | Forms a betaine adduct with the electrophile (e.g., β-nitrostyrene). This adduct acts as the true catalyst, directing the stereoselective addition of the malonate. |

| Biocatalyst / Immobilized Enzyme | Immobilized Gelatine amazonaws.com | Knoevenagel Condensation | Acts as a mild base to generate the enolate and facilitates the condensation with aldehydes at room temperature. |

Kinetics and Thermodynamics of Malonate Transformations

The rates and energy changes associated with reactions of malonic esters provide quantitative insight into their mechanisms and feasibility.

Kinetics: Kinetic studies on the transesterification of malonates offer valuable mechanistic information. The uncatalysed transesterification of various diethyl malonate derivatives shows a first-order dependency on the malonate concentration. rsc.org Coupled with large negative entropies of activation, this data supports a mechanism involving a constrained, cyclic enolate intermediate. rsc.org

In catalyzed systems, the kinetics can reveal the role of the catalyst. For the transesterification of diethyl malonate with benzyl (B1604629) alcohol using modified zirconia catalysts, kinetic data suggested the reaction follows an Eley-Rideal mechanism. researchgate.net In this model, one reactant (benzyl alcohol) adsorbs to the catalyst surface and then reacts with the other reactant (diethyl malonate) from the bulk phase. Such studies allow for the calculation of activation energies, providing a measure of the reaction's temperature sensitivity and catalyst efficiency. researchgate.net

Thermodynamics: The thermodynamics of malonate reactions are dominated by the stability of the key intermediates and products. The formation of the resonance-stabilized enolate is a critical first step, and its stability influences the position of the initial acid-base equilibrium. libretexts.org

The table below provides standard state thermochemical data for the parent compound, diethyl malonate, which serves as a baseline for understanding its derivatives.

| Property | Value | Unit |

| Enthalpy of Formation (liquid, ΔfH°liquid) | -731.5 | kJ/mol |

| Enthalpy of Formation (gas, ΔfH°gas) | -670.3 | kJ/mol |

| Enthalpy of Combustion (liquid, ΔcH°liquid) | -3562.9 | kJ/mol |

| Enthalpy of Vaporization (ΔvapH°) | 61.2 | kJ/mol |

| Liquid Phase Heat Capacity (Cp,liquid) | 285.0 | J/mol·K |

| Data sourced from the NIST Chemistry WebBook for Diethyl propanedioate. chemeo.comnist.gov |

Spectroscopic and Advanced Structural Characterization of Diethyl 2 3 Methylbenzyl Malonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, enabling the unambiguous assembly of the molecular framework.

Proton NMR (¹H NMR) spectroscopy of diethyl 2-(3-methylbenzyl)malonate is expected to reveal distinct signals corresponding to each unique proton in the molecule. Based on the analysis of similar structures, such as diethyl benzylmalonate, a characteristic pattern of chemical shifts, multiplicities, and integrations would be anticipated.

The ethyl groups of the malonate ester would exhibit a quartet for the methylene (B1212753) protons (-CH2-) adjacent to the oxygen atom, typically appearing around 4.2 ppm, and a triplet for the terminal methyl protons (-CH3) at approximately 1.2 ppm. The methine proton of the malonate core (-CH-) is expected to produce a triplet. The benzylic protons (-CH2-) attached to the aromatic ring would likely appear as a doublet. The protons on the 3-methyl-substituted benzene (B151609) ring would show a complex pattern of signals in the aromatic region of the spectrum, typically between 7.0 and 7.3 ppm. The methyl group on the benzene ring would present a singlet at around 2.3 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| Ethyl -CH3 | ~1.2 | Triplet | 6H |

| Aromatic -CH3 | ~2.3 | Singlet | 3H |

| Benzyl (B1604629) -CH2- | Doublet | 2H | |

| Malonate -CH- | Triplet | 1H | |

| Ethyl -CH2- | ~4.2 | Quartet | 4H |

| Aromatic -CH | ~7.0-7.3 | Multiplet | 4H |

Note: The exact chemical shifts and coupling constants would require experimental verification.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbons of the ester groups are expected to resonate at the downfield end of the spectrum, typically around 168-170 ppm. The carbons of the aromatic ring would appear in the range of 120-140 ppm. The methine carbon of the malonate unit would be observed around 50-55 ppm. The methylene carbons of the ethyl groups and the benzylic methylene carbon would have signals in the range of 30-65 ppm, while the methyl carbons of the ethyl groups and the tolyl methyl group would appear at the most upfield region, typically between 14 and 22 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Ethyl -CH3 | ~14 |

| Aromatic -CH3 | ~21 |

| Benzyl -CH2- | ~35 |

| Malonate -CH- | ~55 |

| Ethyl -O-CH2- | ~61 |

| Aromatic C | ~125-138 |

| Carbonyl C=O | ~169 |

Note: The exact chemical shifts would require experimental verification.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight.

The fragmentation of this compound would likely involve characteristic losses of functional groups. Common fragmentation pathways for malonic esters include the loss of an ethoxy group (-OCH2CH3), an ethyl group (-CH2CH3), and the entire ester functionality. A significant fragment would be the tropylium (B1234903) ion (m/z 91), which is characteristic of compounds containing a benzyl moiety. The presence of the methyl group on the benzene ring would also influence the fragmentation, potentially leading to a methyltropylium ion. A study on 2-substituted diethyl malonate derivatives highlighted that the fragmentation is very sensitive to the substituents on the malonate moiety, often showing a characteristic β-cleavage with the loss of the malonate group. mdpi.com

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Identity |

| 250 | [M]⁺ (Molecular Ion) |

| 205 | [M - OCH2CH3]⁺ |

| 177 | [M - COOCH2CH3]⁺ |

| 105 | [CH3-C6H4-CH2]⁺ |

| 91 | [C7H7]⁺ (Tropylium ion) |

Note: The relative intensities of the fragments would depend on the ionization conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent bonds.

A strong and prominent absorption band is expected in the region of 1730-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional groups. The C-O stretching vibrations of the ester would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range. The aliphatic C-H stretching of the ethyl and benzyl groups would be observed in the 2850-3000 cm⁻¹ region.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

| C=O (Ester) | 1730 - 1750 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium-Weak |

| C-O (Ester) | 1000 - 1300 | Strong |

Note: The exact positions and intensities of the bands can be influenced by the molecular environment.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

A crystal structure of this compound would precisely define bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR and MS. Furthermore, it would reveal the conformation of the flexible ethyl and benzyl groups. Intermolecular interactions, such as van der Waals forces and potential weak C-H···O hydrogen bonds, would be identified, explaining the packing of the molecules in the crystal lattice. Research on related malonate-containing compounds, such as a malonate-semialdehyde dehydrogenase, has demonstrated the utility of X-ray crystallography in elucidating complex molecular architectures. nih.gov

Synthetic Utility and Applications in Complex Organic Molecule Construction

Diethyl 2-(3-methylbenzyl)malonate as a Versatile Building Block in Multi-Step Syntheses

This compound serves as a highly adaptable intermediate in organic synthesis, primarily due to the reactivity of the carbon atom positioned between the two carbonyl groups. This central carbon is readily deprotonated by a moderately strong base, such as sodium ethoxide, to form a stable carbanion. quora.comwikipedia.org This nucleophilic carbanion can then be reacted with a variety of electrophiles, allowing for the introduction of a second alkyl or acyl group.

The true versatility of this compound lies in the subsequent chemical transformations it can undergo. The ester groups can be hydrolyzed to carboxylic acids, and upon heating, the resulting malonic acid derivative readily undergoes decarboxylation to yield a substituted carboxylic acid. wikipedia.org This classic sequence, known as the malonic ester synthesis, allows the diethyl malonate moiety to function as a synthetic equivalent for a -CH2COOH (carboxymethyl) synthon. wikipedia.org

A practical demonstration of its utility is seen in the synthesis of related structures. For instance, the closely analogous compound, diethyl 2-methyl-2-(3-methylbenzyl)malonate, is synthesized by reacting diethyl methylmalonate with 3-methylbenzyl chloride. prepchem.com This product can then be hydrolyzed and decarboxylated to form a monocarboxylic acid, which is subsequently esterified to produce ethyl 2-(3-methylbenzyl)-propionate. prepchem.com Further reduction of this ester yields the alcohol 2-methyl-3-(3-methylphenyl)propan-1-ol. prepchem.com This sequence highlights how the initial malonate structure serves as a scaffold to construct more complex molecules with specific functionalities.

| Starting Material | Reagent(s) | Product | Application |

| Diethyl methylmalonate | 1. K2CO3, KI, 18-crown-6 (B118740) 2. 3-methylbenzyl chloride | Diethyl 2-methyl-2-(3-methylbenzyl)malonate | Intermediate |

| Diethyl 2-methyl-2-(3-methylbenzyl)malonate | 1. NaOH (hydrolysis) 2. HCl (acidification) 3. Heat (decarboxylation) 4. Ethanol, p-toluenesulfonic acid (esterification) | Ethyl 2-(3-methylbenzyl)-propionate | Fine Chemical |

| Ethyl 2-(3-methylbenzyl)-propionate | LiAlH4 (reduction) | 2-methyl-3-(3-methylphenyl)propan-1-ol | Fine Chemical |

Precursor Role in the Synthesis of Amino Acid Analogues

This compound is a key precursor for the synthesis of non-natural amino acid analogues, specifically those related to phenylalanine. The standard approach involves the use of diethyl acetamidomalonate (DEAM), a derivative of diethyl malonate where one of the alpha-hydrogens is replaced by an acetamido group (-NHCOCH₃). wikipedia.org

The synthesis of a 3-methylphenylalanine analogue would proceed via the alkylation of DEAM. In this reaction, DEAM is first deprotonated with a base like sodium ethoxide to form a nucleophilic carbanion. wikipedia.org This carbanion is then reacted with 3-methylbenzyl chloride. The 3-methylbenzyl group attaches to the alpha-carbon, yielding diethyl 2-acetamido-2-(3-methylbenzyl)malonate. The final steps involve acidic or basic hydrolysis of both the ester and amide functionalities, followed by decarboxylation upon heating, to produce the desired racemic 3-methylphenylalanine. wikipedia.org This method provides a reliable route to novel amino acids that can be incorporated into peptides or used as building blocks for pharmaceuticals.

| Step | Reactant(s) | Key Transformation | Product |

| 1 | Diethyl acetamidomalonate (DEAM), Sodium ethoxide | Deprotonation to form carbanion | Sodium salt of DEAM |

| 2 | Sodium salt of DEAM, 3-methylbenzyl chloride | Alkylation (Nucleophilic Substitution) | Diethyl 2-acetamido-2-(3-methylbenzyl)malonate |

| 3 | Diethyl 2-acetamido-2-(3-methylbenzyl)malonate, Acid/Base, Heat | Hydrolysis and Decarboxylation | 3-Methylphenylalanine (racemic) |

Intermediate in the Formation of Polyketide Natural Product Precursors

Polyketides are a large and structurally diverse class of natural products synthesized by polyketide synthase (PKS) enzymes. The biosynthesis involves the sequential condensation of small carboxylic acid units, typically derived from malonyl-CoA and its substituted analogues, known as extender units.

While not a direct natural substrate, this compound can be considered a synthetic precursor to a "designer" extender unit for engineered polyketide biosynthesis. Through chemical or enzymatic hydrolysis of one of its ester groups and conversion of the other to a thioester (e.g., an N-acetylcysteamine thioester or a Coenzyme A thioester), the resulting 2-(3-methylbenzyl)malonyl thioester could potentially be recognized and incorporated by a PKS module. syr.edu This would introduce a benzyl (B1604629) group at a specific position in the polyketide backbone, a structure not typically found in natural polyketides. This approach offers a powerful tool for creating novel polyketide analogues with potentially new biological activities. syr.edu

Contribution to the Synthesis of Heterocyclic Compounds

The 1,3-dicarbonyl moiety within this compound makes it an excellent substrate for cyclocondensation reactions to form a wide variety of heterocyclic compounds. nih.gov These reactions typically involve reacting the malonate derivative with a compound containing two nucleophilic centers (a 1,3-dinucleophile). nih.gov

A classic example is the synthesis of barbituric acid derivatives. wikipedia.orgnih.gov Condensation of this compound with urea (B33335) in the presence of a strong base like sodium ethoxide leads to the formation of 5-(3-methylbenzyl)barbituric acid. This reaction proceeds through nucleophilic attack of the urea nitrogens on the ester carbonyls, followed by cyclization and elimination of ethanol.

Similarly, it can react with other dinucleophiles such as 2-aminopyridine (B139424) to yield pyrido[1,2-a]pyrimidine (B8458354) derivatives. nih.gov The 3-methylbenzyl group is retained on the central carbon of the malonate, becoming a substituent on the newly formed heterocyclic ring. This provides a straightforward method for synthesizing complex heterocyclic systems with a pendant 3-methylbenzyl group.

Exploration in Materials Science Precursors

The malonate functional group, as a type of β-diketone, is known to be an effective chelating agent for various metal ions. nih.gov This property opens up possibilities for the use of this compound as a precursor in materials science. Upon hydrolysis to the corresponding dicarboxylic acid, it can act as an organic linker to create metal-organic frameworks (MOFs). The 3-methylbenzyl substituent would project into the pores of the framework, modifying its chemical environment and potentially influencing its properties, such as guest adsorption or catalytic activity.

Furthermore, derivatives of diethyl malonate have been investigated for applications in the synthesis of liquid crystal materials. chemicalbook.com The introduction of the 3-methylbenzyl group provides a specific size, shape, and polarity that could be exploited in the design of new liquid crystalline compounds.

General Applications in Fine Chemical Synthesis

Beyond its specific roles in the synthesis of particular classes of molecules, this compound is a valuable intermediate in the broader field of fine chemical synthesis. It provides a robust platform for introducing the 3-methylbenzyl group into a molecule while simultaneously offering the malonate's rich synthetic handles for further elaboration.

The malonic ester synthesis pathway allows for the creation of a diverse range of substituted acetic acids and their derivatives, which are themselves important intermediates. As demonstrated in the synthesis of 2-methyl-3-(3-methylphenyl)propan-1-ol, the compound can be used to build carbon chains with precise substitution patterns. prepchem.com This level of control is crucial in the multi-step synthesis of complex target molecules such as pharmaceuticals, agrochemicals, and flavor and fragrance compounds. quora.com

Conclusion and Future Research Perspectives

Summary of Key Research Findings

Diethyl 2-(3-methylbenzyl)malonate is a derivative of diethyl malonate, a well-known and extensively used reagent in organic chemistry. wikipedia.orgyoutube.com The primary research findings related to compounds of this class revolve around their synthesis and utility as chemical building blocks.

Synthesis: The synthesis of 2-substituted diethyl malonates is typically achieved through the alkylation of diethyl malonate. This involves the deprotonation of the acidic methylene (B1212753) group (the -CH2- between the two ester groups) using a base, followed by a nucleophilic substitution reaction with a suitable alkyl halide. usm.edu For this compound, the synthesis would logically involve the reaction of diethyl malonate with 3-methylbenzyl chloride in the presence of a base. A procedure for a closely related compound, diethyl 2-methyl-2-(3-methylbenzyl)-malonate, utilizes potassium carbonate as the base and 18-crown-6 (B118740) as a phase-transfer catalyst in toluene (B28343). prepchem.com This general approach, known as the malonic ester synthesis, is a classic and reliable method for forming carbon-carbon bonds. youtube.comusm.edu

Chemical Properties and Reactivity: The key feature of this compound is its reactive nature, inherited from the malonic ester framework. The presence of the two ester groups makes the alpha-hydrogen on the substituted carbon acidic, allowing for further functionalization if desired. More commonly, the ester groups are hydrolyzed to the corresponding dicarboxylic acid, which can then be decarboxylated upon heating to yield a substituted acetic acid. youtube.com This reactivity makes it a valuable intermediate for the synthesis of a variety of more complex molecules. For instance, substituted malonates are precursors to barbiturates, vasodilators like naftidrofuryl, and other medicinally relevant compounds. wikipedia.orgwikipedia.org

Emerging Trends in Malonate Chemistry Pertinent to this compound

The field of malonate chemistry is continually evolving, with several modern trends having direct implications for a compound like this compound.

Green Chemistry and Sustainable Synthesis: There is a significant push towards developing more environmentally friendly synthetic methods. In the context of malonate chemistry, this includes the use of greener solvents, alternative catalysts to replace hazardous reagents, and more energy-efficient reaction conditions. sigmaaldrich.comchemicalbook.com For the synthesis of this compound, future research could focus on replacing traditional solvents and exploring catalytic systems that minimize waste.

Advanced Pharmaceutical Intermediates: Malonates are crucial building blocks in the pharmaceutical industry. google.com The development of malonate ester prodrugs, which can enhance the intracellular delivery of therapeutic agents, is a significant area of research. nih.gov These prodrugs are designed to be cleaved by cellular esterases, releasing the active compound. nih.gov The specific structure of this compound could be explored as a scaffold for new therapeutic agents or as part of a prodrug strategy.

Materials Science Applications: Diethyl malonate and its derivatives are used in the synthesis of polymers and other advanced materials. The ability to introduce specific substituents, such as the 3-methylbenzyl group, allows for the fine-tuning of material properties.

Potential Avenues for Further Academic Exploration and Methodology Development

Given that this compound is not an extensively studied compound, there are numerous opportunities for further academic research.

Full Physicochemical Characterization: A fundamental starting point would be the complete synthesis and characterization of pure this compound. This would involve detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and determination of its physical properties.

Exploration of Synthetic Utility: A systematic investigation into the use of this compound as a precursor for novel compounds would be highly valuable. This could include:

Synthesis of Heterocyclic Compounds: Malonates are well-known starting materials for the synthesis of various heterocyclic systems, such as pyridinones and barbiturates, through condensation reactions. wikipedia.orgacs.org The 3-methylbenzyl group could impart interesting properties to these new heterocyclic structures.

Development of Novel Carboxylic Acids: Hydrolysis and decarboxylation would yield 3-(3-methylphenyl)propanoic acid, which could be a target itself or a stepping stone for further chemical transformations.

Asymmetric Synthesis: Developing enantioselective methods for the synthesis of chiral substituted malonic acids is a significant challenge and an area of active research. usm.edu Applying these methods to produce enantiomerically pure forms of derivatives from this compound could lead to new chiral building blocks for the synthesis of pharmaceuticals.

Investigation of Biological Activity: The structural motifs present in this compound and its potential derivatives suggest that they could exhibit biological activity. Screening this compound and its derivatives for various biological activities, such as antimicrobial, anti-inflammatory, or enzyme inhibitory effects, could be a fruitful area of research.

Interactive Data Table: Properties of Diethyl Malonate

| Property | Value | Reference |

| Molecular Formula | C7H12O4 | wikipedia.org |

| Molar Mass | 160.17 g/mol | wikipedia.org |

| Appearance | Colorless liquid | wikipedia.org |

| Density | 1.055 g/mL at 25 °C | sigmaaldrich.com |

| Melting Point | -50 °C | wikipedia.org |

| Boiling Point | 199 °C | wikipedia.org |

| Solubility in Water | Slightly miscible | chemicalbook.com |

| Acidity (pKa) | 14 | wikipedia.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.